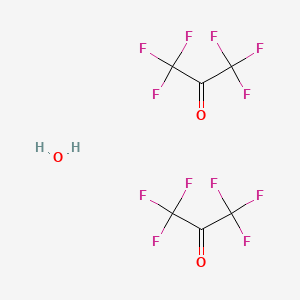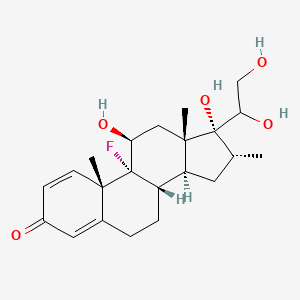![molecular formula C17H20N2O5 B12301007 2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid is a complex organic compound with a unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the formation of the spiro structure through cyclization reactions. For example, the reaction of 4-aminobenzenesulfonamide with maleic anhydride can lead to the formation of intermediate compounds, which are then further reacted to form the desired spiro structure .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives.
Aplicaciones Científicas De Investigación
2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dihydro-4-methyl-2,5-dioxo-3-furanpropanoic Acid: This compound has a similar dioxo structure but lacks the spiro configuration.
2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic Acid: This compound shares some structural similarities but has different functional groups and a different ring system.
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a similar dioxo group but a different overall structure.
Uniqueness
The uniqueness of 2-(7’-methyl-5’,7-dioxo-4’,5’-dihydro-3’H-spiro[azepane-4,2’-benzo[f][1,4]oxazepin]-1-yl)acetic acid lies in its spiro configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H20N2O5 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-(7-methyl-2',5-dioxospiro[3,4-dihydro-1,4-benzoxazepine-2,5'-azepane]-1'-yl)acetic acid |
InChI |
InChI=1S/C17H20N2O5/c1-11-2-3-13-12(8-11)16(23)18-10-17(24-13)5-4-14(20)19(7-6-17)9-15(21)22/h2-3,8H,4-7,9-10H2,1H3,(H,18,23)(H,21,22) |
Clave InChI |
JRXZUMFONYDPEW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC3(CCC(=O)N(CC3)CC(=O)O)CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


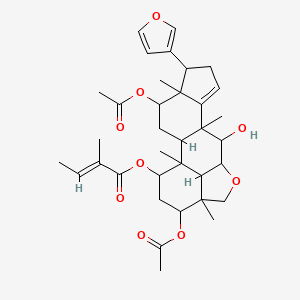
![4H-1-Benzopyran-4-one, 7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-3-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12300933.png)
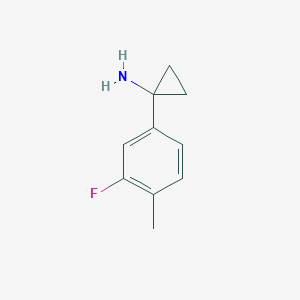
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)
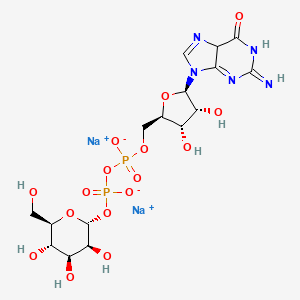
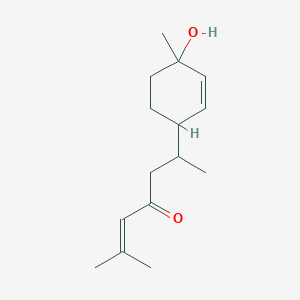
![4-[[2-(Azetidin-1-yl)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethyl]amino]quinazoline-8-carboxamide](/img/structure/B12300958.png)



